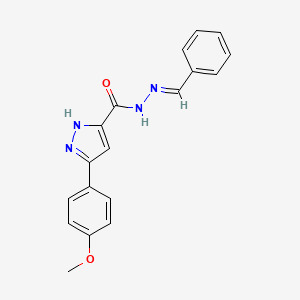
(4AR,8AR)-Decahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4AR,8AR)-Decahydroquinoxaline is a bicyclic organic compound with the molecular formula C8H16N2 It is a derivative of quinoxaline, where the aromatic ring has been fully hydrogenated, resulting in a saturated bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,8AR)-Decahydroquinoxaline typically involves the hydrogenation of quinoxaline. One common method is the catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature. The reaction proceeds as follows: [ \text{Quinoxaline} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the product. The use of robust catalysts and optimized reaction parameters is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4AR,8AR)-Decahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: More saturated bicyclic compounds.
Substitution: Functionalized decahydroquinoxaline derivatives with alkyl, acyl, or other substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4AR,8AR)-Decahydroquinoxaline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets, leading to the development of new therapeutic agents.
Medicine
In medicine, this compound derivatives are explored for their potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with specific enzymes and receptors makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of (4AR,8AR)-Decahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decahydroisoquinoline: Another bicyclic compound with similar structural features but different nitrogen positioning.
Decahydroquinoline: Similar in structure but lacks the second nitrogen atom in the ring.
Tetrahydroquinoxaline: Partially hydrogenated derivative with different reactivity.
Uniqueness
(4AR,8AR)-Decahydroquinoxaline is unique due to its fully saturated bicyclic structure and the presence of two nitrogen atoms. This combination provides distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline |
InChI |
InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m1/s1 |
Clé InChI |
MDEXMBGPIZUUBI-HTQZYQBOSA-N |
SMILES isomérique |
C1CC[C@@H]2[C@@H](C1)NCCN2 |
SMILES canonique |
C1CCC2C(C1)NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11996233.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11996239.png)
![9-Bromo-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996254.png)


![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996263.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996269.png)
![ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996284.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11996291.png)


